molecular formula C8H10INO2S B2804464 N-ethyl-4-iodobenzene-1-sulfonamide CAS No. 881302-29-0

N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No. B2804464
Key on ui cas rn: 881302-29-0
M. Wt: 311.14
InChI Key: PQPJACKSCMEKLC-UHFFFAOYSA-N
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Patent
US07893077B2

Procedure details

Pipsyl chloride 25 g was dissolved in dichloromethane 250 ml to which was added a solution of ethyl amine 2M, in THF 42 ml and triethylamine 9 g in dichloromethane 100 ml over 30 min. The mixture was stirred a further 1 h at room temperature and then washed with water and 1N hydrochloric acid, dried (MgSO4) and evaporated in vacuo to give N -ethyl-4-iodo-benzenesulfonamide as a white solid, 26.2 g. 1HNMR 7.88 (2H, d), 7.59 (2H, d), 4.65 (1H, m), 3.01 (2H, m), 1.11 (3H, t).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][CH:4]=[C:3]([I:11])[CH:2]=1.[CH2:12]([NH2:14])[CH3:13].C(N(CC)CC)C>ClCCl.C1COCC1>[CH2:12]([NH:14][S:7]([C:6]1[CH:5]=[CH:4][C:3]([I:11])=[CH:2][CH:1]=1)(=[O:9])=[O:8])[CH3:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC(=CC=C1S(=O)(=O)Cl)I
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred a further 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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